叔丁基顺式-(3-羟甲基)-环己基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

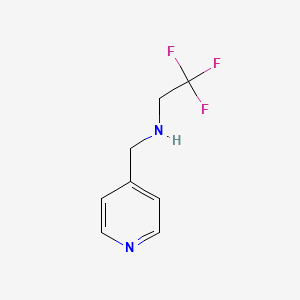

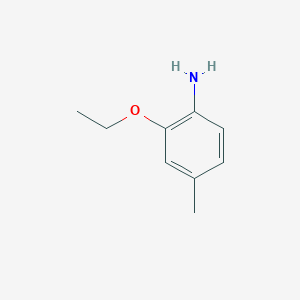

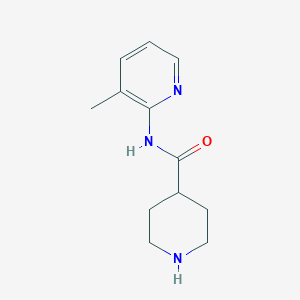

The compound tert-Butyl cis-(3-hydroxymethyl)cyclohexylcarbamate is a derivative of cyclohexane, which is a six-membered cyclic alkane. The tert-butyl group is a common protecting group in organic synthesis, and the hydroxymethyl functionality indicates the presence of a -CH2OH group attached to the cyclohexane ring. The carbamate group (-O2CNH2) is a functional group derived from carbamic acid and is often used in the synthesis of pharmaceuticals and fine chemicals.

Synthesis Analysis

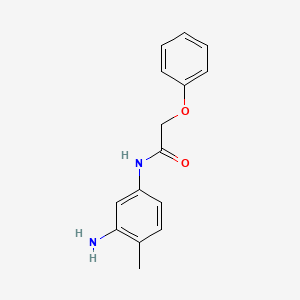

The synthesis of related cyclohexylcarbamate derivatives involves various strategies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was described using an iodolactamization as a key step .

Molecular Structure Analysis

The molecular structure of tert-butyl cis-(3-hydroxymethyl)cyclohexylcarbamate would be expected to have a cyclohexane ring with a substituent at the 3-position. The cis configuration indicates that the hydroxymethyl and carbamate groups are on the same side of the cyclohexane ring. Ab initio calculations have been used to explain cis selectivity in the synthesis of similar compounds .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl cyclohexylcarbamate derivatives include kinetic resolutions, which can afford differentially protected derivatives in high yield and enantiomeric excess . The reactions of tert-butyl cyclohexene derivatives with oxygen or phenylacetylene have been shown to proceed stereospecifically . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used as N-(Boc) nitrone equivalents in reactions with organometallics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl cis-(3-hydroxymethyl)cyclohexylcarbamate would be influenced by the presence of the tert-butyl and carbamate groups. The tert-butyl group is bulky and can affect the solubility and steric interactions of the molecule. The carbamate group can engage in hydrogen bonding, which can influence the compound's boiling point, melting point, and solubility in various solvents. The solvent has been shown to significantly influence the outcome of reactions involving tert-butyl hydroperoxide .

科学研究应用

对映选择性合成

叔丁基顺式-(3-羟甲基)-环己基氨基甲酸酯已被用于对映选择性合成苯甲基 (1S,2R,4R)-4-(叔丁氧羰基氨基)-2-(羟甲基)环己基氨基甲酸酯。该化合物是有效的 CCR2 拮抗剂的重要中间体。合成中的关键步骤包括碘内酰胺化,以产生高度官能化的中间体,这极大地促进了有机合成和药物化学领域的发展 (Campbell 等人,2009)。

立体化学和催化

在立体化学和催化中,该化合物已参与探索相关结构与氧气和其他有机分子的反应的研究。这些研究提供了对立体定向反应的见解,有助于开发新的合成路线和催化过程 (Ishikawa 等人,2001)。

环状碳核苷酸类似物的合成

另一个重要的应用是合成 2'-脱氧核苷酸的环状碳核苷酸类似物。该化合物作为这些合成的重要中间体,促进了核苷酸和核苷酸化学的发展 (Ober 等人,2004)。

香料工业

在香料工业中,叔丁基顺式-(3-羟甲基)-环己基氨基甲酸酯的衍生物已被用于合成商业香料,如皮革环己醇和木质乙酸酯。该化合物的衍生物有助于实现高非对映异构体过量值,这对所需的香料特征至关重要 (Tentori 等人,2020)。

氢化研究

该化合物已成为氢化研究的一部分,特别关注其衍生物在不同溶剂中的相互作用。这项研究有助于理解溶剂对化学反应和催化剂效率的影响 (Hiyoshi 等人,2007)。

属性

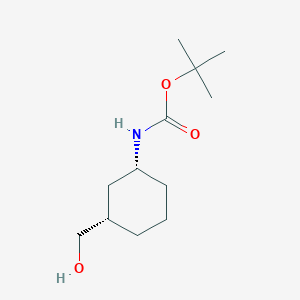

IUPAC Name |

tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJSEPNOVVUVJA-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1323259.png)

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)